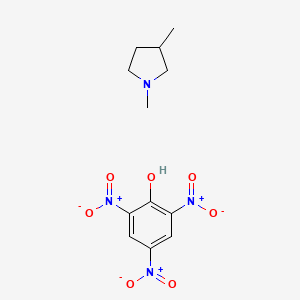
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpyrrolidine and 2,4,6-trinitrophenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol typically involves the reaction of 1,3-dimethylpyrrolidine with 2,4,6-trinitrophenol under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for safety and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of dyes, explosives, and other industrial products .
Wirkmechanismus
The mechanism of action of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as oxidative phosphorylation or signal transduction
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrophenol: A related compound with similar chemical properties.
1,3-Dimethylpyrrolidine: Another related compound that forms part of the structure of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
Eigenschaften
CAS-Nummer |
6307-50-2 |
|---|---|
Molekularformel |
C12H16N4O7 |
Molekulargewicht |
328.28 g/mol |
IUPAC-Name |
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-4-7(2)5-6/h1-2,10H;6H,3-5H2,1-2H3 |
InChI-Schlüssel |
SYGNLGXWHZXZIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


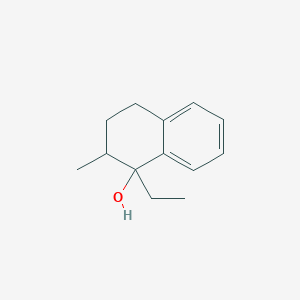

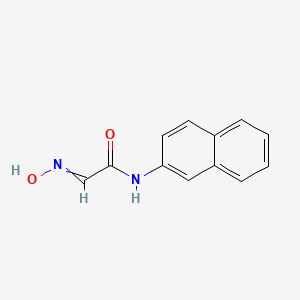
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

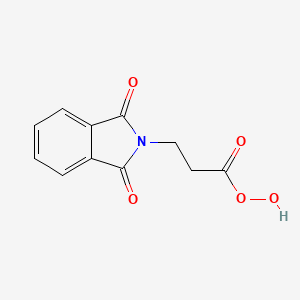
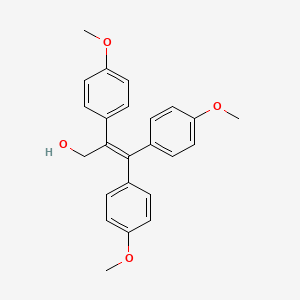
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
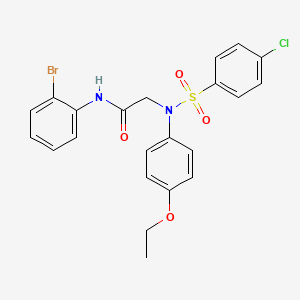
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
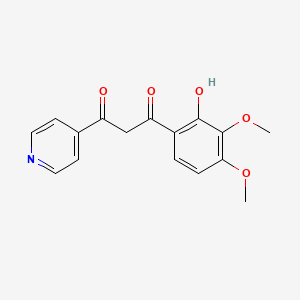
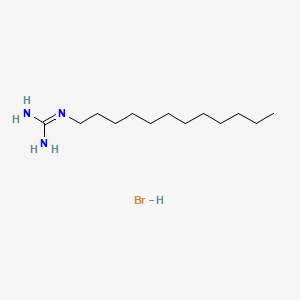
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
